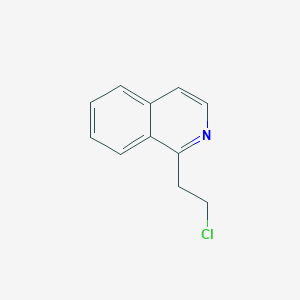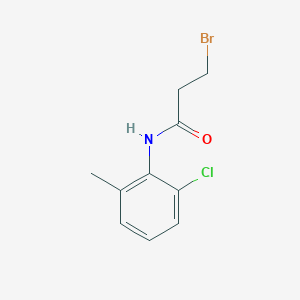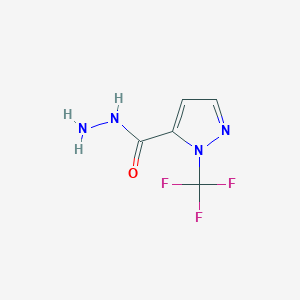
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide . This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the control of reaction parameters such as temperature, pressure, and concentration is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium azide in DMF.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a methyl group instead of a carbohydrazide.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: Contains a phenylsulfonamide group, used in different applications.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of the trifluoromethyl group and the carbohydrazide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H5F3N4O |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)12-3(1-2-10-12)4(13)11-9/h1-2H,9H2,(H,11,13) |
InChI Key |
DNXGQQRGTSMNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)

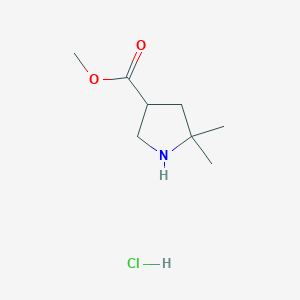


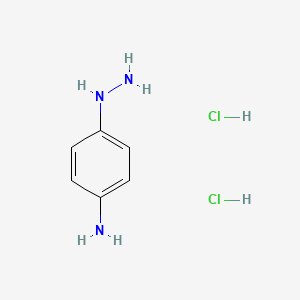

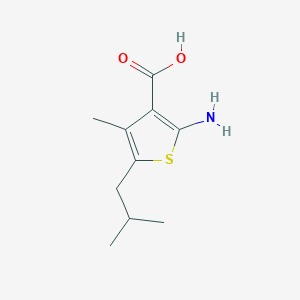
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
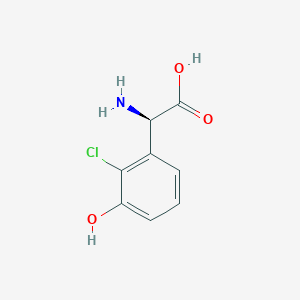

![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
